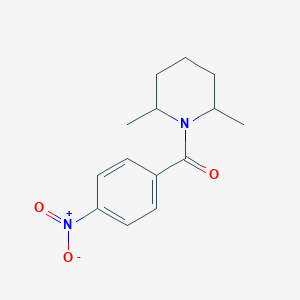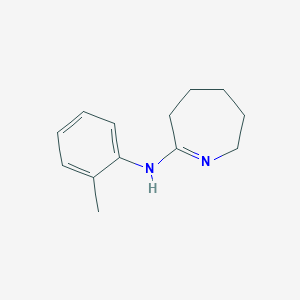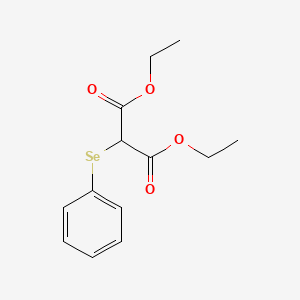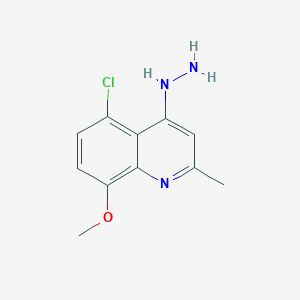
2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms The compound is characterized by the presence of two methyl groups at positions 2 and 6 on the piperidine ring and a 4-nitrobenzoyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine typically involves the acylation of 2,6-dimethylpiperidine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl groups on the piperidine ring can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Major Products Formed
Reduction: 2,6-Dimethyl-1-(4-aminobenzoyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Oxidation: this compound alcohols or ketones.
科学的研究の応用
2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine can be compared with other piperidine derivatives, such as:
2,6-Dimethylpiperidine: Lacks the nitrobenzoyl group and has different chemical reactivity and applications.
4-Nitrobenzoylpiperidine: Lacks the methyl groups on the piperidine ring, which can affect its chemical properties and biological activity.
2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine:
特性
CAS番号 |
333353-46-1 |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.30 g/mol |
IUPAC名 |
(2,6-dimethylpiperidin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H18N2O3/c1-10-4-3-5-11(2)15(10)14(17)12-6-8-13(9-7-12)16(18)19/h6-11H,3-5H2,1-2H3 |
InChIキー |
ZBRQXYQFEKNUKF-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine](/img/structure/B14151506.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151544.png)
![Benzene, [1-(difluoromethylene)-3-butenyl]-](/img/structure/B14151547.png)
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)


![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)
![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)
![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14151610.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151616.png)
